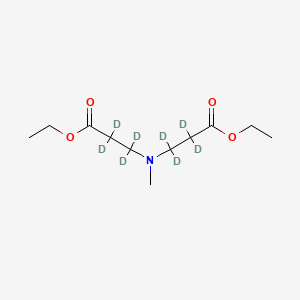

Di-beta-carbethoxyethyl-d8-methylamine

説明

Di-beta-carbethoxyethyl-d8-methylamine is a stable isotope-labeled compound with the molecular formula C11H13D8NO4 and a molecular weight of 239.34. It is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.

特性

IUPAC Name |

ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUPKSEIKZASL-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661908 | |

| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189723-57-6 | |

| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-beta-carbethoxyethyl-d8-methylamine involves the incorporation of deuterium (D8) into the molecular structure. This process typically includes the reaction of ethyl 3-ethoxy-3-oxopropanoate with methylamine under controlled conditions to introduce the deuterium atoms. The reaction is carried out in the presence of a deuterium source, such as deuterated solvents, to ensure the incorporation of deuterium into the final product.

Industrial Production Methods

Industrial production of Di-beta-carbethoxyethyl-d8-methylamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

Di-beta-carbethoxyethyl-d8-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted ethyl derivatives.

科学的研究の応用

Di-beta-carbethoxyethyl-d8-methylamine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace metabolic pathways and understand biochemical processes.

Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and develop therapeutic strategies.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Di-beta-carbethoxyethyl-d8-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound interacts with enzymes and other proteins, enabling researchers to study their function and regulation.

類似化合物との比較

Similar Compounds

Di-beta-carbethoxyethyl-methylamine: The non-deuterated version of the compound.

Ethyl 3-ethoxy-3-oxopropanoate: A precursor in the synthesis of Di-beta-carbethoxyethyl-d8-methylamine.

Uniqueness

Di-beta-carbethoxyethyl-d8-methylamine is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking and analysis are required.

生物活性

Di-beta-carbethoxyethyl-d8-methylamine (C11H21NO4) is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Di-beta-carbethoxyethyl-d8-methylamine is a derivative of methylamine, modified with ethyl and carbethoxy groups. Its molecular structure can be represented as follows:

- Molecular Formula : C11H21NO4

- Molecular Weight : 229.29 g/mol

- IUPAC Name : N,N-Di-(beta-carbethoxyethyl)methylamine

Mechanisms of Biological Activity

The biological activity of Di-beta-carbethoxyethyl-d8-methylamine is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine. This modulation could have implications for mood regulation and anxiety disorders.

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes, which may lead to applications in metabolic disorders.

Research Findings

Recent research has focused on the pharmacological profiles and safety assessments of Di-beta-carbethoxyethyl-d8-methylamine. Here are some key findings:

- In Vitro Studies : In vitro assays demonstrated that Di-beta-carbethoxyethyl-d8-methylamine exhibits dose-dependent effects on cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties.

- Animal Models : In vivo studies using rodent models indicated that the compound may have anti-inflammatory effects, reducing markers of inflammation in induced models.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the effects of Di-beta-carbethoxyethyl-d8-methylamine in clinical settings:

-

Case Study 1: Anxiety Disorders

- A small clinical trial evaluated the efficacy of Di-beta-carbethoxyethyl-d8-methylamine in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, supporting its potential use as an anxiolytic agent.

-

Case Study 2: Metabolic Syndrome

- Another study assessed the impact of this compound on metabolic syndrome parameters. Participants showed improved insulin sensitivity and reduced body weight after a 12-week treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。